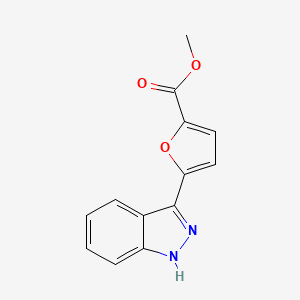

2-Furancarboxylic acid, 5-(1H-indazol-3-yl)-, methyl ester

Description

2-Furancarboxylic acid, 5-(1H-indazol-3-yl)-, methyl ester is a furan-based ester derivative characterized by a 1H-indazol-3-yl substituent at the 5-position of the furan ring. This structural motif combines the aromaticity of the indazole heterocycle with the electron-rich furan system, making it a compound of interest in medicinal chemistry and agrochemical research. The indazole moiety may confer bioactivity relevant to kinase inhibition or antifungal applications, as seen in related compounds .

Properties

IUPAC Name |

methyl 5-(1H-indazol-3-yl)furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c1-17-13(16)11-7-6-10(18-11)12-8-4-2-3-5-9(8)14-15-12/h2-7H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLWPUWHAWRXET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)C2=NNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Furancarboxylic acid, 5-(1H-indazol-3-yl)-, methyl ester involves several steps. One common synthetic route includes the esterification of 2-Furancarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions typically involve refluxing the mixture for several hours to achieve the desired ester . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Furancarboxylic acid, 5-(1H-indazol-3-yl)-, methyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

Scientific Research Applications

2-Furancarboxylic acid, 5-(1H-indazol-3-yl)-, methyl ester has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Furancarboxylic acid, 5-(1H-indazol-3-yl)-, methyl ester involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Key Observations:

- Substituent Complexity : The indazole-containing derivatives (target compound and CAS 377739-72-5) exhibit higher molecular weights and PSAs compared to simpler aryl or halogenated analogs, suggesting enhanced steric bulk and polarity.

- Acidity : The pKa of CAS 377739-72-5 (2.61) indicates moderate acidity, likely due to the furan carboxylic ester group, which may influence solubility and reactivity .

- Thermal Stability : The phenylmethyl-dioxoloindazol analog (CAS 377739-72-5) has a predicted boiling point of 622.9°C, reflecting stability under high-temperature conditions .

Antifungal Activity

Pharmacological Potential

- Nitro-functionalized Analogs (CAS 24269-96-3): Listed in cancer research catalogues, nitro groups often contribute to cytotoxic activity via redox cycling or DNA damage .

- Chlorinated Derivatives (CAS 886494-64-0): Halogenation typically increases lipophilicity and bioavailability, making such compounds candidates for drug discovery .

Biological Activity

2-Furancarboxylic acid, 5-(1H-indazol-3-yl)-, methyl ester (CAS No. 353504-12-8) is a compound with a unique structural configuration that combines a furan ring with an indazole moiety. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on diverse scientific literature and research findings.

- Molecular Formula : C13H10N2O3

- Molecular Weight : 242.23 g/mol

- IUPAC Name : Methyl 5-(1H-indazol-3-yl)furan-2-carboxylate

Synthesis

The synthesis of this compound typically involves the esterification of 2-furancarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions generally require refluxing for several hours to achieve the desired product .

Antimicrobial Activity

Research indicates that derivatives of furan compounds exhibit various antimicrobial properties. For instance, studies have shown that furan-based compounds can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The specific activity of this compound against these pathogens remains to be fully elucidated but suggests potential therapeutic applications in treating infections .

Anticancer Properties

The anticancer potential of this compound is linked to its ability to interact with specific molecular targets involved in cell proliferation and survival. Preliminary studies suggest that it may inhibit certain enzymes or signaling pathways critical for cancer cell growth. This mechanism could position it as a candidate for further investigation in cancer therapy .

Research Findings and Case Studies

The mechanism of action for this compound is not fully understood but is believed to involve the inhibition of specific enzymes and modulation of signaling pathways related to cell growth and inflammation. Further research is necessary to delineate these pathways clearly.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.